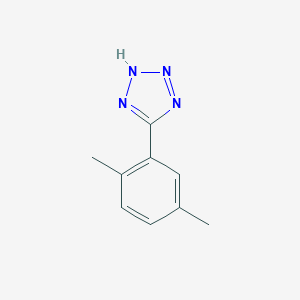

5-(2,5-dimethylphenyl)-2H-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.2 g/mol |

IUPAC Name |

5-(2,5-dimethylphenyl)-2H-tetrazole |

InChI |

InChI=1S/C9H10N4/c1-6-3-4-7(2)8(5-6)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13) |

InChI Key |

GVQNHMLQGANEEQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)C2=NNN=N2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NNN=N2 |

Origin of Product |

United States |

Significance of Tetrazole Heterocycles in Contemporary Chemical Science

The tetrazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its unique physicochemical properties and broad spectrum of biological activities. organic-chemistry.orgthieme-connect.comnih.gov Its primary role in drug discovery often involves acting as a bioisosteric analogue of the carboxylic acid group. organic-chemistry.orgsorbonne-universite.fr This substitution can enhance a molecule's metabolic stability, lipophilicity, and bioavailability, thereby improving its pharmacokinetic profile. nih.gov The World Health Organization has even recognized the tetrazole ring as an important descriptor in the design of new drugs. thieme-connect.comnih.gov

Beyond its bioisosteric applications, the tetrazole ring itself is a pharmacophore, with derivatives exhibiting a wide array of biological effects, including antibacterial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive properties. organic-chemistry.orgthieme-connect.comnih.gov This has led to the incorporation of the tetrazole motif into numerous clinically important drugs. organic-chemistry.orgsorbonne-universite.fr

In the realm of materials science, the high nitrogen content of tetrazoles contributes to their high-energy properties, making them valuable in the development of propellants and explosives. dtic.milresearchgate.net They are also investigated as environmentally friendly gas generators due to their high burn rate and the production of non-toxic gases like nitrogen upon decomposition. nih.gov

Academic Relevance of Phenyl Substituted Tetrazole Derivatives

Within the broad class of tetrazoles, phenyl-substituted derivatives are of particular academic and practical importance. The introduction of a phenyl group can significantly influence the electronic and steric properties of the tetrazole ring, leading to a diverse range of applications. The synthesis of 5-phenyltetrazoles is a well-established area of research, with various methods developed for their preparation. udhtu.edu.ua

The academic interest in these compounds is largely driven by their potential as therapeutic agents. For instance, a series of 5-aryl-2H-tetrazoles and their acetic acid derivatives have been synthesized and evaluated for their superoxide (B77818) scavenging and anti-inflammatory activities. nih.gov Furthermore, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid have been investigated as a new class of angiotensin-II receptor antagonists for the treatment of hypertension. mdpi.com

The specific compound, 5-(2,5-dimethylphenyl)-2H-tetrazole, falls within this academically relevant class. While detailed studies focused solely on this compound are not abundant, its synthesis and the characterization of related structures have been reported in the literature. For example, the synthesis of related 2,5-disubstituted tetrazoles has been achieved through various synthetic routes, including transition metal-free methods. organic-chemistry.org The characterization of such compounds typically involves spectroscopic techniques like NMR and IR, and in some cases, single-crystal X-ray diffraction to elucidate their three-dimensional structure. thieme-connect.com

Structural and Theoretical Considerations of the 2h Tetrazole Moiety

Established Synthesis Routes for 5-Aryl-2H-tetrazoles

The construction of the 5-aryl-2H-tetrazole scaffold can be achieved through several established synthetic strategies. These methods provide the foundation for accessing a wide range of tetrazole-containing molecules.

Azide-Nitrile Cycloaddition Strategies

The [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source is the most common and direct method for synthesizing 5-substituted-1H-tetrazoles. nih.govacs.orgacs.org This reaction can be catalyzed by various agents to improve efficiency and yield.

Key aspects of this strategy include:

Catalysts: Lewis acids such as zinc salts (e.g., ZnCl2) and aluminum salts are often employed to activate the nitrile group, facilitating the cycloaddition. organic-chemistry.org Other catalysts like copper(II) oxide and various nanomaterials have also been shown to be effective. scielo.org.zarsc.org

Azide Source: Sodium azide (NaN3) is a commonly used azide source, often in combination with an ammonium (B1175870) salt like ammonium chloride. youtube.comnih.gov Trimethylsilyl azide (TMSN3) is another frequently used reagent. organic-chemistry.org

Reaction Conditions: The reaction is typically carried out by heating the nitrile and azide in a suitable solvent, such as dimethylformamide (DMF). youtube.comnih.gov Microwave irradiation has been utilized to accelerate the reaction, often leading to higher yields in shorter reaction times. organic-chemistry.orgorganic-chemistry.org

The general mechanism involves the activation of the nitrile by the catalyst, followed by the nucleophilic attack of the azide ion and subsequent cyclization to form the tetrazole ring. acs.orgorganic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like tetrazoles from simple starting materials in a single step. nih.govacs.orgbenthamdirect.com

Notable MCRs for tetrazole synthesis include:

Ugi-Azide Reaction: This four-component reaction (4CR) involves an aldehyde, an amine, an isocyanide, and hydrazoic acid (generated in situ from an azide salt) to produce α-aminomethyl tetrazoles. acs.orgbeilstein-journals.org

Passerini-Azide Reaction: A three-component reaction (3CR) between a carbonyl compound, an isocyanide, and hydrazoic acid can yield α-acyloxy tetrazoles. beilstein-journals.org

These MCRs are particularly valuable in drug discovery for creating libraries of diverse tetrazole derivatives. acs.orgbeilstein-journals.org A novel approach involves using diversely protected tetrazole aldehydes as building blocks in subsequent MCRs to generate complex, drug-like molecules. beilstein-journals.org

Synthetic Routes from Imidoyl Chlorides and Imino Ethers

An alternative strategy for synthesizing 1,5-disubstituted tetrazoles involves the use of imidoyl chlorides or imino ethers as precursors. sci-hub.sebhu.ac.in

The general process is as follows:

Formation of Imidoyl Chloride: Amides can be converted to their corresponding imidoyl chlorides using chlorinating agents such as phosphorus pentachloride, phosphoryl chloride, or thionyl chloride. thieme-connect.de

Reaction with Azide: The isolated or in situ generated imidoyl chloride is then treated with an azide source (e.g., sodium azide, hydrazoic acid) to form an imidoyl azide intermediate. bhu.ac.inthieme-connect.de

Cyclization: This intermediate undergoes a 1,5-dipolar cyclization to yield the 1,5-disubstituted tetrazole. bhu.ac.in

Advanced Synthetic Methodologies for 5-(2,5-Dimethylphenyl)-2H-tetrazole Derivatives

Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and environmentally friendly methods for the synthesis of tetrazole derivatives.

Nanomaterial-Catalyzed Reactions

The use of nanomaterials as catalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.netnih.govrsc.org

Examples of nanomaterial catalysts for tetrazole synthesis include:

Magnetic Nanoparticles: Iron oxide (Fe3O4) based nanoparticles, often functionalized with other catalytic species like palladium or nickel, have been successfully employed. rsc.orgnih.gov These catalysts offer the significant advantage of being easily recoverable using an external magnet, facilitating catalyst recycling and product purification. nih.gov

Metal Oxide Nanoparticles: Nano-sized titanium dioxide (TiO2) and copper(I) oxide (Cu2O) have been shown to be effective catalysts for the [3+2] cycloaddition of nitriles and azides. scielo.org.za

Carbon-Based Nanomaterials: Functionalized multi-walled carbon nanotubes (MWCNTs) have been used as supports for catalytically active metal nanoparticles, demonstrating high efficiency in tetrazole synthesis. rsc.org

These nanocatalyzed reactions often proceed under milder conditions and with higher yields compared to their traditional counterparts, aligning with the principles of green chemistry. researchgate.netrsc.org

Catalyst-Free and Green Chemistry Approaches

Efforts to develop more sustainable synthetic methods have led to catalyst-free and green chemistry approaches for tetrazole synthesis. dntb.gov.ua

Key features of these methodologies include:

Solvent Choice: The use of environmentally benign solvents like water or ionic liquids, or even performing reactions under solvent-free conditions, significantly reduces the environmental impact. thieme-connect.comorganic-chemistry.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, often eliminating the need for a catalyst and reducing reaction times. organic-chemistry.orgorganic-chemistry.org

One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates improves efficiency and reduces waste. organic-chemistry.orgorganic-chemistry.org

One notable example is the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure, which provides a one-pot synthesis of 2,5-disubstituted tetrazoles under mild conditions. organic-chemistry.org Another simple and efficient method involves the reaction of secondary arylcyanamides with sodium azide in glacial acetic acid at room temperature. researchgate.netscispace.comtubitak.gov.tr

Theoretical and Computational Chemistry of 5 2,5 Dimethylphenyl 2h Tetrazole

Computational Analysis of Molecular Recognition

The molecular structure of 5-(2,5-dimethylphenyl)-2H-tetrazole, featuring a nitrogen-rich tetrazole ring and a substituted aromatic phenyl ring, allows for a variety of non-covalent interactions that are crucial for its role in molecular recognition. Computational methods are instrumental in characterizing these interactions.

Hydrogen Bonding Network Characterization

The tetrazole moiety is a significant participant in hydrogen bonding, acting as a bioisosteric replacement for carboxylic acids in many contexts. Computational studies, including Density Functional Theory (DFT) approaches, have elucidated the hydrogen bonding capabilities of 2,5-disubstituted tetrazoles. For the 2H-tetrazole isomer, the endocyclic nitrogen atom at the 4-position is identified as the most favorable basicity center and, therefore, the primary hydrogen bond acceptor site nih.govacs.org.

Analysis of crystallographic data from databases like the Cambridge Structural Database (CSD) confirms that the sp² hybridized nitrogen atoms of the tetrazole ring are the predominant acceptors for hydrogen bonds from various donors, including N-H and O-H groups nih.gov. The negative charge is delocalized across the N2, N3, and N4 atoms, and the resulting hydrogen bonds are typically coplanar with the tetrazole ring nih.gov. Modeling studies suggest that deprotonated tetrazoles may even form stronger hydrogen bonds than corresponding carboxylate groups researchgate.net.

Table 1: Predicted Hydrogen Bond Properties of 2,5-Disubstituted Tetrazoles

| Interaction Type | Preferred Acceptor Atom | Typical Donors | Computational Method |

|---|---|---|---|

| Hydrogen Bond | N4-atom | N-H, O-H | DFT (B3LYP/6-311++G(d,p)) nih.gov |

This table presents generalized data for the class of 2,5-disubstituted tetrazoles based on available literature.

Pi-Stacking and Aromatic Interaction Analysis

The presence of two aromatic systems—the tetrazole ring and the 2,5-dimethylphenyl group—in the molecule facilitates various π-interactions. Data mining of the CSD reveals that tetrazole rings readily engage in π–π stacking interactions with phenyl rings nih.gov. The predominant geometries for these interactions are the T-shaped (edge-to-face) and parallel-displaced arrangements nih.gov.

Table 2: Common π-Stacking Geometries for Tetrazole-Phenyl Systems

| Interaction Geometry | Description | Prevalence |

|---|---|---|

| T-shaped (edge-to-face) | The edge of one aromatic ring points towards the face of the other. | Predominant nih.gov |

This data is based on a general analysis of tetrazole-phenyl interactions found in the Cambridge Structural Database.

In Silico Studies of Molecular Binding Modes

In silico molecular docking studies on various tetrazole derivatives provide a framework for understanding how this compound would likely interact with macromolecular targets such as proteins, without implying any specific biological outcome. These studies consistently highlight the importance of the tetrazole ring in forming key interactions within active sites.

Docking simulations of tetrazole-containing ligands into protein binding pockets reveal that the nitrogen atoms of the tetrazole ring frequently act as hydrogen bond acceptors with amino acid residues like serine, cysteine, arginine, and histidine researchgate.netnih.gov. Furthermore, the aromatic portions of these molecules, such as the phenyl group, engage in crucial non-covalent interactions including:

π-π Stacking: With aromatic residues like phenylalanine, tyrosine, and tryptophan rsc.org.

Hydrophobic Interactions: With alkyl side chains of residues such as alanine, valine, and leucine (B10760876) nih.gov.

Thermochemical and Energetic Property Prediction

Computational chemistry provides essential tools for predicting the thermochemical properties of nitrogen-rich compounds like tetrazoles, which are often explored for their energetic potential.

Enthalpy of Formation Calculations

The standard enthalpy of formation (ΔHf°) is a critical parameter for assessing the energy content of a molecule. For tetrazole derivatives, this value is often calculated using high-level quantum-chemical methods. A common approach involves geometry optimization using a DFT method (e.g., B3LYP/cc-pVDZ) followed by more accurate energy calculations using composite methods like CBS-4M, G4, G4MP2, or CBS-QB3 researchgate.netrjdentistry.comresearchgate.netbohrium.com. These methods can be applied to calculate the gas-phase enthalpy of formation, which can then be used to estimate the solid-state enthalpy.

Table 3: Common Quantum Chemical Methods for Enthalpy of Formation Calculation

| Method | Description | Application |

|---|---|---|

| B3LYP | Density Functional Theory method for geometry optimization. | Phenyl Tetrazoles researchgate.net |

| CBS-4M | Complete Basis Set method for accurate energy calculation. | Phenyl Tetrazoles researchgate.net |

| G4/G4MP2 | High-accuracy composite methods for thermochemical data. | Nitrogen-rich heterocycles researchgate.netbohrium.com |

Prediction of Detonation Parameters (for relevant derivatives)

For tetrazole derivatives with energetic potential, key detonation parameters such as detonation velocity (Vd) and detonation pressure (P) can be predicted computationally. The Kamlet-Jacobs (K-J) equations are widely used empirical methods for these estimations icm.edu.plresearchgate.net. These equations rely on the molecule's elemental composition, density (ρ), and its heat of detonation, which is directly calculated from the solid-state enthalpy of formation icm.edu.pl.

More sophisticated predictions can be made using thermochemical computer codes like CHEETAH, which use calculated heats of formation and experimental or predicted densities to determine detonation properties rsc.org. For many nitrogen-rich tetrazole compounds, predicted detonation velocities can exceed that of TNT (Trinitrotoluene), which has a Vd of 6881 m/s rsc.org. For example, certain tetrazolyl-triazine derivatives have calculated detonation velocities ranging from 6557 to 8061 m/s rsc.org. While this compound itself is not primarily designed as an explosive, introducing energetic groups (e.g., -NO2, -N3) onto its structure would create derivatives for which these predictive methods would be highly relevant.

Table 4: Representative Predicted Detonation Parameters for Energetic Tetrazole Derivatives

| Compound Class | Vd Range (m/s) | P Range (GPa) | Computational Method |

|---|---|---|---|

| Tetrazolyl-triazine salts | 6557 - 8061 | 16.8 - 24.8 | CHEETAH 4.0 rsc.org |

| Tetra(tetrazolyl)pyrazine | ~8660 | ~28.0 | Not Specified rsc.org |

| Reference Explosives |

This table shows calculated values for other energetic tetrazole-based compounds to illustrate the range of performance predicted by computational models.

Coordination Chemistry and Advanced Material Science Applications of Tetrazole Derivatives

Ligand Design and Metal Complexation Chemistry

Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds that have garnered considerable attention for their versatile applications, including in coordination chemistry. researchgate.net Their ability to act as ligands for a wide array of metal ions has led to the development of novel coordination complexes with diverse structural and functional properties. chemimpex.com The specific compound, 5-(2,5-dimethylphenyl)-2H-tetrazole, features a tetrazole ring substituted with a 2,5-dimethylphenyl group, which influences its electronic and steric properties as a ligand.

The tetrazole ring possesses four nitrogen atoms, each with a lone pair of electrons, making it a versatile building block for the construction of coordination compounds. nih.gov Tetrazoles can coordinate to metal centers in several ways, including as monodentate, bidentate, or bridging ligands. arkat-usa.org The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the tetrazole ring, the reaction conditions, and the presence of other co-ligands. nih.gov

The deprotonated form of a 5-substituted tetrazole, the tetrazolate anion, is a particularly effective ligand. acs.org The nitrogen atoms of the tetrazole ring can act as donors, with coordination commonly occurring through the N1, N2, N3, or N4 positions. arkat-usa.org The presence of the 2,5-dimethylphenyl group in this compound can sterically hinder certain coordination modes, while its electronic properties can influence the electron-donating ability of the tetrazole ring.

Common coordination modes for tetrazole ligands include:

Monodentate Coordination: The tetrazole ligand binds to a single metal center through one of its nitrogen atoms.

Bidentate Chelation: The ligand coordinates to a single metal center through two of its nitrogen atoms, forming a chelate ring.

Bridging Coordination: The tetrazole ligand links two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through various combinations of its nitrogen atoms.

The versatile coordination behavior of tetrazoles allows for the formation of a wide range of coordination architectures, from simple mononuclear complexes to complex three-dimensional frameworks. rsc.org

The synthesis of metal complexes with tetrazole-based ligands can be achieved through several methods. A common approach involves the reaction of a metal salt with the pre-synthesized tetrazole ligand in a suitable solvent. arkat-usa.org Another method is the in situ synthesis, where the tetrazole ring is formed during the complexation reaction, often through a [2+3] cycloaddition of a nitrile with an azide (B81097) in the presence of a metal ion. arkat-usa.orgrsc.org

For this compound, a potential synthetic route for its metal complexes would involve the reaction of the deprotonated ligand with a metal salt, such as a transition metal halide or nitrate. The choice of solvent and reaction temperature can influence the final product.

The characterization of the resulting metal complexes is crucial to determine their structure and properties. Standard analytical techniques employed for this purpose include:

X-ray Crystallography: Provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, confirming the coordination mode of the ligand and the geometry of the metal center. rsc.org

Infrared (IR) Spectroscopy: Can be used to identify the coordination of the tetrazole ligand to the metal ion by observing shifts in the vibrational frequencies of the tetrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the complex in solution.

Elemental Analysis: Determines the elemental composition of the complex, confirming its stoichiometry.

While the primary focus of tetrazole coordination chemistry has been on coordination complexes, their role in organometallic chemistry is also of interest. In organometallic compounds, there is at least one direct bond between a carbon atom of an organic molecule and a metal. The 2,5-dimethylphenyl substituent of this compound provides an aromatic ring that could potentially interact with metal centers through π-coordination, in addition to the N-donor capabilities of the tetrazole ring.

The interplay between the N-coordination of the tetrazole ring and potential C-metal interactions could lead to the formation of novel organometallic structures with interesting catalytic or material properties.

Catalytic Applications of Tetrazole-Based Systems

The unique electronic and structural properties of tetrazole-based metal complexes make them promising candidates for applications in catalysis.

Metal complexes containing tetrazole ligands have been explored as catalysts in a variety of organic reactions. mdpi.com The nitrogen-rich environment provided by the tetrazole ring can stabilize metal centers in different oxidation states, which is a key feature for many catalytic cycles. While specific catalytic applications of complexes derived from this compound are not extensively documented in the provided search results, the broader class of tetrazole-based catalysts has shown activity in reactions such as:

Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds.

Oxidation Reactions: The introduction of oxygen atoms into organic substrates.

Reduction Reactions: The addition of hydrogen to a molecule.

The development of heterogeneous catalysts, where the active catalytic species is supported on a solid material, is an area of active research. mdpi.com Tetrazole-based metal-organic frameworks (MOFs) are being investigated for their potential as recyclable catalysts with high stability and selectivity.

The ligand plays a crucial role in catalysis by influencing the reactivity and selectivity of the metal center. mdpi.com In tetrazole-based catalytic systems, the electronic and steric properties of the tetrazole ligand can be fine-tuned by varying the substituent at the 5-position.

The 2,5-dimethylphenyl group in this compound can exert both steric and electronic effects on a coordinated metal center.

Steric Effects: The bulky dimethylphenyl group can create a specific steric environment around the metal center, which can influence the approach of substrates and thereby control the stereoselectivity of a reaction.

Electronic Effects: The electron-donating or withdrawing nature of the substituent can modulate the electron density at the metal center, which in turn affects its catalytic activity.

By systematically modifying the substituents on the tetrazole ring, it is possible to develop "designer" ligands that can optimize the performance of a catalyst for a specific organic transformation.

Development in Functional Materials

Beyond their use as energetic materials, tetrazole derivatives have found applications in the development of a variety of functional materials. Their unique electronic properties, ability to act as ligands for metal ions, and the potential for forming extensive hydrogen-bonding networks make them versatile components in materials science.

1 Applications in Organic Electronics and Sensors

The electronic properties of tetrazole derivatives make them candidates for use in organic electronics. A study on graphene-based chemiresistive sensors for the detection of ammonia (B1221849) utilized a related isomer, 2-(3,5-dimethylphenyl)-5-phenyl-2H-tetrazole, as a functionalizing agent for the graphene surface. unimib.it In this application, the tetrazole derivative was thermally activated to functionalize the graphene layer, enhancing its sensitivity to ammonia. unimib.it This suggests that the dimethylphenyl-tetrazole scaffold could be a promising component for the development of chemical sensors. The ability of the tetrazole ring to participate in various chemical interactions allows for its incorporation into sensor arrays for detecting a range of analytes.

2 Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large second-order NLO responses. Research has shown that tetrazole derivatives can be effective components in NLO materials. udhtu.edu.uanih.gov

A study on a copper(I) sulfamate (B1201201) π-complex incorporating 5-(allylthio)-1-(3,5-dimethylphenyl)-1H-tetrazole as a ligand reported high second and third-order NLO susceptibilities. researchgate.net This indicates that the dimethylphenyl-tetrazole unit can contribute to significant NLO properties when incorporated into a suitable molecular framework, particularly in coordination complexes. The design of push-pull systems, where the tetrazole ring is part of a molecule containing both electron-donating and electron-withdrawing groups, is a common strategy to enhance NLO properties. nih.gov While direct measurements on this compound are not available, the findings on related structures suggest its potential for use in NLO applications.

The table below shows the calculated first hyperpolarizability (a measure of NLO activity) for a series of push-pull tetrazole derivatives, demonstrating the influence of molecular structure on NLO properties.

| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (β_HRS) |

| 1b | Phenyl | p-Nitrophenyl | Moderate |

| 1c | 2-(Dibenzo[b,d]furan-4-yl) | p-Nitrophenyl | Higher |

| 1d | 4-(N,N-diphenylamino)phenyl | p-Nitrophenyl | Highest |

This table is based on data for push-pull tetrazoles to illustrate the structure-property relationships in NLO tetrazole compounds. nih.gov Data for this compound is not available.

3 Proton Conductors for Fuel Cells

There is a growing interest in the development of anhydrous proton exchange membranes (PEMs) for fuel cells that can operate at temperatures above 100°C. nih.gov Materials with high proton conductivity under non-hydrated conditions are crucial for this technology. The nitrogen-rich structure of the tetrazole ring, with its ability to participate in hydrogen bonding, makes it a promising functional group for creating proton-conducting materials. nih.gov

Research has demonstrated that tetrazole-based polymer electrolyte membranes can exhibit high proton conductivity at temperatures up to 120°C under dry conditions. nih.gov Furthermore, metal-organic frameworks (MOFs) incorporating tetrazole-based acetic acids have been shown to possess extensive hydrogen-bonded networks within their channels, leading to high proton conductivity. rsc.org Although no studies have specifically investigated this compound for this purpose, the inherent properties of the tetrazole ring suggest that polymers or MOFs functionalized with this compound could potentially act as proton conductors. The key to achieving high proton conductivity would be the creation of a continuous hydrogen-bonding network that facilitates proton hopping through the material.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,5-dimethylphenyl)-2H-tetrazole, and how can reaction conditions be tailored to improve yield?

- Methodology :

- Cycloaddition : Adapt the Huisgen 1,3-dipolar cycloaddition using 2,5-dimethylphenyl nitrile and sodium azide in a polar solvent (e.g., DMF or DMSO) under reflux (120–140°C, 24–48 hrs). Catalytic ZnBr₂ or NH₄Cl may enhance regioselectivity for the 2H-tetrazole isomer .

- Microwave-Assisted Synthesis : Reduce reaction time (<2 hrs) using microwave irradiation (150°C, 300 W), as demonstrated for analogous tetrazoles, achieving yields >70% .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. The 2H-tetrazole’s NH proton appears as a broad singlet (δ 8–10 ppm), while aromatic protons from the 2,5-dimethylphenyl group resolve as distinct multiplets (δ 6.5–7.5 ppm) .

- X-ray Crystallography : Solve single-crystal structures using SHELXTL for refinement (R₁ < 0.05) and ORTEP-3 for visualization. Note the tetrazole ring’s planarity and bond lengths (e.g., N1–N2: ~1.31 Å) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 201) via ESI-MS .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Experimental Design :

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Reference protocols from studies on structurally similar tetrazoles .

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX-2) or acetylcholinesterase (AChE) via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths for the tetrazole ring?

- Data Contradiction Analysis :

- Refinement Parameters : Compare SHELXL refinement outputs (e.g., R₁, wR₂) across studies. Discrepancies may arise from twinning, thermal motion, or hydrogen bonding. Use PLATON to check for missed symmetry .

- Temperature Factors : High thermal displacement parameters (B > 5 Ų) in the tetrazole ring may indicate disorder. Collect data at low temperature (100 K) to improve resolution .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina. Score binding affinities (ΔG) to prioritize synthesis of derivatives .

Q. How do substituents on the phenyl ring influence the compound’s tautomeric stability?

- Experimental & Theoretical Approaches :

- Variable-Temperature NMR : Monitor NH proton shifts in DMSO-d₆ (25–80°C) to detect tautomeric equilibria between 1H- and 2H-forms .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure tautomerization rates in solvents of varying polarity .

Safety & Compliance

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.